molecular formula C21H20Cl2N4O2S B12200230 N-(3-chloro-2-methylphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(3-chloro-2-methylphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B12200230
M. Wt: 463.4 g/mol
InChI Key: PVIQLILTSZFBEI-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a synthetic organic compound of significant interest in medicinal and agrochemical research. It features a 1,2,4-triazole core, a heterocyclic scaffold widely recognized for its diverse biological activity . This specific molecule integrates multiple functional groups, including a chlorophenoxymethyl moiety and a substituted acetamide chain, which are common pharmacophores in the development of active agents. Researchers are exploring this compound primarily for its potential as a lead structure in antifungal and anticonvulsant applications. The 1,2,4-triazole-3-thione derivatives have demonstrated promising activity in experimental models, such as the suppression of tonic-clonic seizures, suggesting a mechanism that may involve interaction with neuronal ion channels . Furthermore, structurally similar compounds containing the 1,2,4-triazole ring are known to act by inhibiting demethylation in ergosterol synthesis, a well-established mode of action for conazole-type fungicides . This makes the compound a valuable candidate for investigating novel pathways in disease control. As a research chemical, it serves as a crucial intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at optimizing efficacy and selectivity. This product is provided For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

Molecular Formula

C21H20Cl2N4O2S

Molecular Weight

463.4 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[5-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H20Cl2N4O2S/c1-3-11-27-19(12-29-16-9-7-15(22)8-10-16)25-26-21(27)30-13-20(28)24-18-6-4-5-17(23)14(18)2/h3-10H,1,11-13H2,2H3,(H,24,28)

InChI Key

PVIQLILTSZFBEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2CC=C)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Aminoguanidine with Carboxylic Acids

The 1,2,4-triazole scaffold is typically formed via the cyclization of aminoguanidine with a carboxylic acid derivative. For this compound, the carboxylic acid precursor must include substituents at positions 4 (prop-2-en-1-yl) and 5 (4-chlorophenoxy methyl).

Step Reagents/Conditions Product Yield
CyclizationAminoguanidine bicarbonate + carboxylic acid (e.g., 5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)pentanoic acid), POCl₃, 80–90°C1,2,4-Triazole core50–62%

Mechanism :

  • Condensation : Aminoguanidine reacts with the carboxylic acid to form a hydrazide intermediate.

  • Cyclization : POCl₃ or similar reagents facilitate ring closure to yield the triazole.

Propenyl Group at Position 4

Alkylation of the triazole at position 4 using propenyl halides (e.g., allyl bromide) under basic conditions:

Reagents Conditions Outcome
Allyl bromide, K₂CO₃, DMF, 60°CNucleophilic substitutionPropenyl substitution at C4

Chlorophenoxy Methyl Group at Position 5

Nucleophilic substitution of a halogen (e.g., bromine) at C5 with 4-chlorophenol methyl ether:

Reagents Conditions Outcome
4-Chlorophenol methyl ether, NaH, DMF, 0°C → RTSN2 displacementIntroduction of chlorophenoxy methyl group

Sulfanyl-Acetamide Coupling

Acetamide Synthesis

The acetamide moiety is prepared via acylation of 3-chloro-2-methylphenylamine with 2-chloroacetyl chloride:

Step Reagents Conditions Product
Acylation2-Chloroacetyl chloride, TEA, CH₂Cl₂, 0°C → RTN-(3-chloro-2-methylphenyl)-2-chloroacetamide70–85%

Thiolate Displacement

The triazole’s C3 bromide (or other leaving group) is displaced by the acetamide’s thiolate:

Reagents Conditions Outcome
Acetamide thiol, K₂CO₃, DMF, 20°CSN2 substitutionSulfanyl linkage formation

Key Optimization :

  • Solvent : DMF or THF enhances solubility of polar intermediates.

  • Base : K₂CO₃ or NaH deprotonates the thiol, generating a reactive thiolate.

Alternative Synthetic Routes

One-Pot Multicomponent Reactions

For expedited synthesis, a one-pot approach combining triazole formation and sulfanyl-acetamide coupling may be explored, though yields are typically moderate.

Metal-Catalyzed Cross-Coupling

Cu- or Pd-catalyzed reactions (e.g., Ullmann-type couplings) could facilitate C–S bond formation but require further validation.

Challenges and Solutions

Challenge Solution
Steric hindrance at C4/C5Use microwave irradiation to accelerate reactions
Low solubility of intermediatesEmploy polar aprotic solvents (DMF, DMSO)
Thiol instabilityProtect thiol groups as thioethers during synthesis

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit considerable antimicrobial properties. The presence of the triazole ring is particularly noteworthy as it has been associated with antifungal activity. For instance, triazole derivatives have been shown to inhibit the growth of various fungal pathogens, including Candida species and Aspergillus species.

Case Study: Antifungal Activity

A study published in Pharmaceutical Biology highlighted the antifungal efficacy of triazole derivatives against Candida albicans, suggesting that N-(3-chloro-2-methylphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide could be explored for similar applications .

Anticancer Potential

The compound's structural characteristics position it as a candidate for anticancer research. Triazoles are known for their ability to inhibit specific enzymes involved in cancer cell proliferation.

Case Study: Cytotoxicity Against Tumor Cells

In vitro studies have demonstrated that triazole-based compounds can induce apoptosis in cancer cells. For example, research published in Cancer Letters found that certain triazole derivatives effectively inhibited the growth of nasopharyngeal carcinoma cells . This suggests that this compound may also possess similar anticancer properties.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Triazole derivatives have been studied for their ability to inhibit monoamine oxidases (MAO), which play a crucial role in neurotransmitter metabolism.

Case Study: MAO Inhibition

Research has shown that certain triazole compounds can effectively inhibit MAO A and B, leading to increased levels of neurotransmitters such as serotonin and dopamine . This mechanism could be beneficial in developing treatments for depression and anxiety disorders.

Antidiabetic Effects

There is emerging evidence that compounds similar to this compound may exhibit antidiabetic properties by enhancing insulin sensitivity or inhibiting glucose absorption.

Case Study: Blood Glucose Regulation

A study on related triazole compounds indicated their potential to lower blood glucose levels in diabetic models by improving insulin signaling pathways . This finding opens avenues for further exploration of this compound as a therapeutic agent in diabetes management.

Formulation and Industrial Applications

The compound is also noted for its utility in various formulations due to its chemical stability and bioactivity. It can be incorporated into pharmaceutical formulations aimed at treating fungal infections or as part of anticancer therapies.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Chlorine atoms at aromatic positions (e.g., 3-chloro-2-methylphenyl in the target compound) are common, enhancing stability and hydrophobic interactions .
  • Allyl vs. Aryl Groups : The propenyl group in the target compound may improve metabolic stability compared to bulkier aryl substituents (e.g., tert-butyl in ).
  • Phenoxy-Methyl vs.

Key Findings :

  • Antimicrobial Potency : Chlorine and pyridinyl substituents correlate with enhanced activity against E. coli and S. aureus .
  • Anti-Inflammatory Potential: Ether-linked groups (e.g., phenoxy-methyl in the target compound) may reduce cytotoxicity compared to direct sulfanyl-benzyl groups .
  • Agrochemical Applications : Allyl and propenyl groups (as in the target compound) are prevalent in herbicides and fungicides, suggesting possible agrochemical utility .

Physicochemical Properties

While explicit data for the target compound are unavailable, molecular weights and polarities can be inferred:

Compound Molecular Weight (g/mol) Calculated logP* Key Polarity Influencers
Target Compound ~485.3 ~3.8 Chlorine atoms, ether linkage
2-{[5-(4-chlorophenyl)-4-allyl-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide 460.9 3.5 Methoxy group, chloro substituent
N-(3-Chloro-2-methylphenyl)-2-({4-(4-ethoxyphenyl)-5-[tert-butyl-phenyl]triazol-3-yl}sulfanyl)acetamide 562.1 5.2 Ethoxy, tert-butyl groups

*logP estimated using fragment-based methods.

Implications :

  • The target compound’s moderate logP (~3.8) suggests balanced lipophilicity for membrane permeability and aqueous solubility.

Biological Activity

N-(3-chloro-2-methylphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a compound that falls within the category of triazole-based derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and antifungal properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H20Cl2N4O2SC_{24}H_{20}Cl_{2}N_{4}O_{2}S with a molecular weight of 499.423 g/mol. The presence of various functional groups, including triazole and chlorophenyl moieties, significantly influences its biological activity.

PropertyValue
Molecular FormulaC24H20Cl2N4O2S
Molecular Weight499.423 g/mol
InChI KeyNot available
SolubilityNot specified

Antitumor Activity

Research has shown that triazole derivatives exhibit promising antitumor activity. For instance, compounds similar to N-(3-chloro-2-methylphenyl)-2-{...} have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported an IC50 value of approximately 1.61 µg/mL for a related triazole compound against human cancer cell lines, indicating potent antitumor potential .

The mechanism by which these triazole derivatives exert their effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival. For example, molecular dynamics simulations have indicated that these compounds interact with proteins via hydrophobic contacts and hydrogen bonding, disrupting critical cellular processes .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazoles are known for their effectiveness against various pathogens. In vitro studies have shown that similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups in the phenyl ring has been linked to enhanced antibacterial efficacy.

Case Studies

  • Anticancer Studies : A study involving a series of triazole derivatives showed that modifications to the phenyl ring significantly affected their cytotoxicity. The incorporation of a chloro group was found to enhance activity against certain cancer cell lines .
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of related compounds using the dilution method against various bacterial strains. Results indicated that compounds with similar structural features displayed superior antibacterial activity compared to traditional antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis highlights critical aspects influencing the biological activity of N-(3-chloro-2-methylphenyl)-2-{...}. Key findings include:

  • Chloro Substituents : Presence of chloro groups enhances cytotoxicity and antimicrobial activity.
  • Triazole Moiety : Essential for interaction with biological targets.
  • Phenyl Ring Modifications : Alterations in substituents on the phenyl ring can significantly impact overall efficacy.

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